molecular formula C5H11O8P B12797774 5-O-Phosphono-Beta-D-Ribofuranose CAS No. 34980-66-0

5-O-Phosphono-Beta-D-Ribofuranose

Cat. No.: B12797774
CAS No.: 34980-66-0
M. Wt: 230.11 g/mol
InChI Key: KTVPXOYAKDPRHY-TXICZTDVSA-N
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Description

Ubiquity and Fundamental Metabolic Role of 5-O-Phosphono-Beta-D-Ribofuranose

This compound, often referred to as ribose 5-phosphate (R5P), is a universally distributed metabolite found in all organisms. wikipedia.org It is a key product and intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. wikipedia.orgontosight.ai The formation of R5P is intricately linked to the cell's demand for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), adenosine (B11128) triphosphate (ATP), and R5P itself. wikipedia.org This highlights its fundamental role in maintaining cellular homeostasis and supporting growth.

The ubiquity of this compound is further demonstrated by its involvement in the biosynthesis of a wide array of vital biomolecules. R5P and its derivatives serve as the foundational precursors for the synthesis of nucleotides, the building blocks of DNA and RNA. wikipedia.org Specifically, all intermediates in the de novo synthesis of purines are constructed upon an R5P scaffold, and it is also a critical precursor for the synthesis of pyrimidine (B1678525) ribonucleotides. wikipedia.org Beyond nucleic acids, R5P is essential for the biosynthesis of the amino acid histidine and coenzymes such as coenzyme A and flavin adenine dinucleotide (FAD). wikipedia.org

The significance of this compound extends to its role in the metabolism of various organisms, from bacteria to humans. In Escherichia coli, the enzyme ribose-5-phosphate (B1218738) isomerase A (RpiA) catalyzes the interconversion of ribose-5-phosphate and ribulose-5-phosphate, a key step in the pentose phosphate pathway. ecmdb.ca In Bacillus subtilis, R5P is a critical precursor for the synthesis of riboflavin (B1680620) (vitamin B2). nih.gov Furthermore, research on macrophage activation has pointed to the importance of metabolic pathways involving this compound, suggesting its role may be more significant than previously understood in immune responses. ebi.ac.uk

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C5H11O8P nih.gov
Molecular Weight 230.11 g/mol nih.gov
IUPAC Name [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate nih.gov
Synonyms beta-D-Ribose-5-phosphate, this compound, beta-D-ribofuranose 5-phosphate nih.govdrugbank.com

Overview of Biochemical Significance as a Pentose Phosphate Derivative

As a central pentose phosphate derivative, this compound holds significant biochemical importance. drugbank.com It is a primary product of the pentose phosphate pathway (PPP), a metabolic sequence that generates NADPH for reductive biosynthesis reactions, such as fatty acid synthesis, and produces pentose sugars. wikipedia.orgontosight.ai The PPP is composed of an oxidative phase, which generates NADPH, and a non-oxidative phase that facilitates the interconversion of various sugars. wikipedia.org

In the non-oxidative phase of the PPP, ribulose 5-phosphate, formed during the oxidative phase, can be reversibly isomerized to ribose 5-phosphate by the enzyme ribose-5-phosphate isomerase. wikipedia.orgontosight.ai This reaction is crucial as it directly supplies the precursor for nucleotide synthesis. The fate of ribose 5-phosphate is dependent on the metabolic state of the cell. It can be utilized for the synthesis of nucleotides and other biomolecules or can be converted back into glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate through a series of reactions involving transketolase and transaldolase. wikipedia.org This connection allows the carbon skeletons of dietary carbohydrates to be converted into intermediates for glycolysis or gluconeogenesis.

The structural integrity of the beta-D-ribofuranose ring itself is essential for its biological activity. nih.gov Studies have shown that the rigid structure of the ribofuranose ring is more critical for its coenzymic function than the individual functional groups attached to it. nih.gov This underscores the specific stereochemistry required for its interactions within enzymatic active sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34980-66-0

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

KTVPXOYAKDPRHY-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O

Origin of Product

United States

Metabolic Pathway Integration of 5 O Phosphono Beta D Ribofuranose

Central Role in Nucleotide Biosynthesis

Perhaps the most well-documented and critical function of 5-O-phosphono-beta-D-ribofuranose is its role as a foundational component in the biosynthesis of nucleotides, the building blocks of RNA and DNA. mdpi.com The activated form of this compound, phosphoribosyl pyrophosphate (PRPP), is a key substrate in these pathways. nih.gov

Purine (B94841) Nucleotide Biosynthetic Pathways

In the de novo synthesis of purine nucleotides, PRPP, derived from this compound, is the scaffold upon which the purine ring is constructed. The initial committed step of this pathway involves the transfer of an amino group from glutamine to PRPP, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase. This ultimately leads to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). drugbank.com

Furthermore, this compound is integral to the purine salvage pathways. These pathways recycle purine bases from the degradation of nucleic acids. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the transfer of a phosphoribosyl group from PRPP to hypoxanthine, guanine (B1146940), or adenine, thereby regenerating the corresponding nucleotides. drugbank.com

Involvement in Cofactor Biosynthesis

The importance of this compound extends to the synthesis of several essential cofactors that participate in a wide array of enzymatic reactions.

Riboflavin (B1680620) Biosynthesis Pathways (e.g., in Escherichia coli and Bacillus subtilis)

In many bacteria, including the well-studied models Escherichia coli and Bacillus subtilis, this compound is a direct precursor in the biosynthesis of riboflavin (vitamin B2). nih.gov The pathway initiates with the conversion of ribulose 5-phosphate, an isomer of ribose 5-phosphate, and GTP. nih.gov In E. coli, the enzyme RibD, a bifunctional protein with both reductase and deaminase activities, utilizes a substrate analog of this compound, highlighting the compound's central role. rcsb.org Research in Bacillus subtilis has also demonstrated that the riboflavin biosynthesis pathway is intricately linked to the pentose (B10789219) phosphate (B84403) pathway, which produces ribulose 5-phosphate. nih.gov

Pyridoxal (B1214274) 5'-Phosphate Biosynthesis (e.g., in Arabidopsis thaliana)

In plants such as Arabidopsis thaliana, this compound is implicated in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. While the specific enzymatic steps are complex and can vary between organisms, the ribose unit of this compound serves as a carbon source for the pyridine (B92270) ring of PLP.

Participation in Broader Carbohydrate Metabolic Processes

This compound is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis. ecmdb.ca The PPP is crucial for generating NADPH, which provides reducing power for various biosynthetic reactions and for protecting the cell against oxidative stress. ecmdb.ca This pathway also produces the precursors for nucleotide synthesis, directly linking carbohydrate metabolism with the formation of genetic material. ecmdb.ca The interconversion between ribose-5-phosphate (B1218738) and its isomer, ribulose-5-phosphate, is a critical juncture in the PPP, allowing for the flexible distribution of metabolic flux depending on the cell's needs. ecmdb.ca

Role in Plant-Specific Metabolic Networks (e.g., Arabidopsis thaliana)

In the model plant Arabidopsis thaliana, this compound is a component of various metabolic networks crucial for growth and development. rcsb.orgsoka.ac.jp It is involved in the degradation of pseudouridine (B1679824) 5'-monophosphate, a modified nucleotide, where it is released as a product. rcsb.org This process allows the plant to recycle the ribose component. rcsb.org Furthermore, metabolic modeling in Arabidopsis thaliana has highlighted the central role of this compound in linking different metabolic pathways. kbase.us

Interactive Data Table: Key Enzymes and Pathways Involving this compound

Pathway Key Enzyme(s) Organism Example(s) Function of the Pathway
Purine Nucleotide Biosynthesis (De Novo)Glutamine phosphoribosylpyrophosphate amidotransferaseHomo sapiensSynthesis of new purine nucleotides (AMP, GMP).
Purine Salvage PathwayHypoxanthine-guanine phosphoribosyltransferase (HGPRT)Homo sapiensRecycling of purine bases. drugbank.com
Riboflavin BiosynthesisRibDEscherichia coli, Bacillus subtilisSynthesis of Vitamin B2. nih.govrcsb.org
Pseudouridine DegradationPseudouridine 5'-monophosphate glycosylaseArabidopsis thalianaRecycling of modified nucleotides. rcsb.org
Pentose Phosphate PathwayRibose-5-phosphate isomeraseEscherichia coli, Homo sapiensProduction of NADPH and nucleotide precursors. ecmdb.ca

Contribution to Ribose Phosphate Metabolic Processes

This compound, more commonly known in biochemical literature as beta-D-ribose 5-phosphate (β-D-R5P), is a phosphorylated derivative of the pentose sugar ribose. nih.govdrugbank.com It serves as a fundamental intermediate and a critical branch point in cellular metabolism, primarily through its central role in the pentose phosphate pathway (PPP) and its function as the direct precursor for nucleotide biosynthesis. wikipedia.org

The metabolism of ribose phosphates is intrinsically linked to the cell's demand for nucleotide precursors, reductive power in the form of NADPH, and intermediates for other biosynthetic pathways. wikipedia.orgresearchgate.net this compound is produced from ribulose 5-phosphate, a product of the oxidative phase of the pentose phosphate pathway, through the action of the enzyme ribose-5-phosphate isomerase. wikipedia.org This reversible isomerization is a key control point, directing carbon flux toward either nucleotide synthesis or the non-oxidative reactions of the PPP. wikipedia.org

The most significant contribution of this compound is its role as the substrate for the enzyme ribose-phosphate diphosphokinase (PRPS1). wikipedia.org This enzyme catalyzes the conversion of ribose 5-phosphate to 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). wikipedia.orgdrugbank.com PRPP is an activated form of ribose and is essential for the de novo synthesis of both purine and pyrimidine (B1678525) nucleotides, as well as for the salvage pathways that recycle nucleobases. wikipedia.orgresearchgate.net In purine synthesis, the purine ring system is assembled directly onto the ribose scaffold provided by PRPP. wikipedia.orgresearchgate.net In pyrimidine synthesis, the completed orotate (B1227488) base is attached to PRPP. wikipedia.org

Furthermore, this compound links the pentose phosphate pathway with glycolysis. wikipedia.org Through the non-oxidative phase of the PPP, enzymes such as transketolase and transaldolase can interconvert pentose phosphates, including ribose 5-phosphate, with glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org This metabolic flexibility allows the cell to generate ribose 5-phosphate from glycolytic intermediates when the demand for nucleotides outweighs the need for NADPH produced in the oxidative phase of the PPP. wikipedia.org

Detailed Research Findings

Research highlights the pivotal nature of this compound in cellular proliferation and metabolism. The intracellular concentration of ribose 5-phosphate is a significant determinant of the rate of de novo purine synthesis. Studies in various organisms, including Bacillus subtilis, have shown that manipulating enzymes related to ribose 5-phosphate metabolism can significantly alter the production of downstream products like riboflavin, which has both guanosine 5'-triphosphate (GTP) and ribulose 5-phosphate as key precursors. nih.gov Inactivation of enzymes that divert ribulose 5-phosphate away from the pathway leading to ribose 5-phosphate can enhance the carbon flux towards nucleotide and riboflavin biosynthesis. nih.gov

The enzymes responsible for the metabolism of this compound are crucial for metabolic homeostasis. The activity of these enzymes ensures that the supply of ribose for nucleotide synthesis is balanced with the cell's other metabolic requirements.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme Substrate(s) Product(s) Metabolic Pathway
Ribose-5-phosphate isomerase D-Ribulose 5-phosphate This compound Pentose Phosphate Pathway
Ribose-phosphate diphosphokinase (PRPS1) This compound, ATP 5-Phospho-alpha-D-ribose 1-diphosphate (PRPP), AMP Nucleotide Synthesis

Table 2: List of Compound Names Mentioned

Compound Name Abbreviation
This compound β-D-R5P
5-Phospho-alpha-D-ribose 1-diphosphate PRPP
Adenosine monophosphate AMP
Adenosine triphosphate ATP
D-Ribulose 5-phosphate Ru5P
D-Xylulose 5-phosphate Xu5P
Fructose 6-phosphate F6P
Glyceraldehyde 3-phosphate G3P
Guanosine 5'-triphosphate GTP
Nicotinamide (B372718) adenine dinucleotide phosphate NADPH
Orotate
Riboflavin

Enzymatic Transformations Involving 5 O Phosphono Beta D Ribofuranose

Enzymes Utilizing 5-O-Phosphono-Beta-D-Ribofuranose as a Substrate

The versatility of R5P as a metabolic precursor is reflected in the wide range of enzymes that act upon it. These enzymes can be broadly classified based on the nature of the chemical reaction they catalyze.

Phosphohydrolase Activities

Phosphohydrolases are enzymes that cleave phosphate (B84403) groups from their substrates. In the context of R5P, these enzymes play a crucial role in regulating the levels of phosphorylated sugars and their derivatives.

Nudix Hydrolase 9 (NUDT9):

NUDT9, also known as ADP-ribose pyrophosphatase, is a member of the Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolase family. genecards.orgresearchgate.netfrontierspartnerships.org These enzymes are characterized by their ability to hydrolyze a variety of nucleoside diphosphate derivatives. researchgate.netfrontierspartnerships.org The primary function of mitochondrial NUDT9 is the hydrolysis of ADP-ribose into AMP and D-ribose 5-phosphate (R5P). genecards.orgontosight.aiuniprot.orgabcam.com This reaction is significant for maintaining the balance of nucleotide and sugar phosphate metabolites within the mitochondria and may prevent the potential toxic effects of ADP-ribose accumulation. ontosight.ai The products, AMP and R5P, are key intermediates in purine (B94841) metabolism and the pentose (B10789219) phosphate pathway, respectively. ontosight.ai NUDT9 requires divalent metal ions for its activity and possesses a conserved Nudix motif. genecards.orgresearchgate.net

ADP-ribose pyrophosphatase:

While NUDT9 is a specific example, the broader class of ADP-ribose pyrophosphatases (ADPR-PPases) carries out the same fundamental reaction: the hydrolysis of ADP-ribose to AMP and R5P. uniprot.org These enzymes are crucial for cellular "housekeeping" by sanitizing the nucleotide pool of potentially harmful derivatives. ontosight.airug.nl The activity of these hydrolases ensures that the cellular concentrations of signaling molecules and metabolic intermediates are tightly controlled.

Enzyme FamilySpecific Enzyme ExampleSubstrate(s)Product(s)Cellular Location
Nudix HydrolaseNUDT9ADP-ribose, H₂OAMP, D-ribose 5-phosphateMitochondria
ADP-ribose pyrophosphataseADPR-PPaseADP-ribose, H₂OAMP, D-ribose 5-phosphateCytoplasm, Mitochondria

Mutase Reactions

Mutases are isomerase enzymes that catalyze the transfer of a functional group from one position to another within the same molecule.

5-(carboxyamino)imidazole ribonucleotide mutase (PurE):

In the de novo purine biosynthetic pathway, the enzyme 5-(carboxyamino)imidazole ribonucleotide (N⁵-CAIR) mutase, encoded by the purE gene, catalyzes an unusual rearrangement. wikipedia.orgwikiwand.com The substrate for this enzyme is 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole (N⁵-CAIR), which contains a ribose-5-phosphate (B1218738) moiety. wikipedia.orgwikiwand.com The enzyme facilitates the intramolecular transfer of the carboxylate group to form 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (CAIR). wikipedia.orgwikiwand.com This reaction is a critical step in the formation of the imidazole (B134444) ring of purines. The reaction is reversible in the absence of the subsequent enzyme in the pathway. acs.orgexpasy.org

EnzymeEC NumberSubstrateProductPathway
5-(carboxyamino)imidazole ribonucleotide mutase (PurE)5.4.99.185-carboxyamino-1-(5-phospho-D-ribosyl)imidazole5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylatePurine biosynthesis

Transferase Activities

Transferases are a class of enzymes that facilitate the transfer of specific functional groups from one molecule (the donor) to another (the acceptor).

Succinyl-CoA:acetate (B1210297) CoA-transferase:

This enzyme, a member of the class I CoA-transferases, is primarily involved in acetate metabolism. acs.orgacs.org It catalyzes the reversible transfer of Coenzyme A (CoA) from a donor like succinyl-CoA to an acceptor like acetate. acs.orguniprot.orggenome.jp While it does not directly utilize R5P, its activity is linked to central carbon metabolism where R5P is a key player. The enzyme's primary substrates are succinyl-CoA and acetate, yielding acetyl-CoA and succinate. uniprot.orggenome.jp Some organisms also show activity with acetoacetate. uniprot.orgfrontiersin.org

Formyl-CoA transferase:

Formyl-CoA transferase is a critical enzyme in the metabolism of oxalate, a compound that can be toxic at high levels. ebi.ac.ukresearchgate.net It catalyzes the transfer of CoA from formyl-CoA to oxalate, producing oxalyl-CoA and formate. ebi.ac.uknih.govnih.gov This enzyme does not directly interact with R5P.

Transketolase:

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle. wikipedia.orgub.edu It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. nih.govnih.gov Ribose-5-phosphate serves as an acceptor substrate for transketolase. wikipedia.orgmdpi.com In a key reaction of the pentose phosphate pathway, transketolase transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org The enzyme has a high specificity for the stereoconfiguration of the hydroxyl groups of its sugar substrates. wikipedia.org

EnzymeEC NumberDonor SubstrateAcceptor SubstrateProduct(s)Pathway
Transketolase2.2.1.1Xylulose-5-phosphateRibose-5-phosphateSedoheptulose-7-phosphate, Glyceraldehyde-3-phosphatePentose Phosphate Pathway

Synthase Activities

Synthases are enzymes that catalyze synthesis reactions.

Cellulose (B213188) synthase:

Cellulose synthase is responsible for the polymerization of glucose into cellulose chains. nih.govwikipedia.org The direct substrate for this enzyme is UDP-glucose. nih.govwikipedia.orgfrontiersin.org While not a direct substrate, the biosynthesis of the glucose units for cellulose production is metabolically linked to pathways involving R5P, such as the pentose phosphate pathway and gluconeogenesis. The enzyme couples the elongation of the cellulose polymer with its translocation across the plasma membrane. biorxiv.orgnih.gov

KDO8P synthase:

3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P) synthase is involved in the biosynthesis of the outer membrane lipopolysaccharide in Gram-negative bacteria. Its substrates are phosphoenolpyruvate (B93156) and arabinose-5-phosphate, an epimer of ribose-5-phosphate.

Citrate (B86180) synthase:

Citrate synthase is the pace-making enzyme in the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. annualreviews.orgwikipedia.org It exhibits high specificity for its substrates and does not directly utilize R5P. annualreviews.orgproteopedia.orgresearchgate.netasm.org The regulation of citrate synthase is crucial for controlling the flux through the citric acid cycle. proteopedia.org

Glycosylase Activities

Glycosylases are enzymes that hydrolyze glycosidic bonds.

Pseudouridine (B1679824) 5'-monophosphate glycosylase (PUMY):

PUMY is an enzyme involved in the degradation of pseudouridine, a modified nucleoside found in RNA. nih.govnih.gov It catalyzes the cleavage of the C-C glycosidic bond in pseudouridine 5'-monophosphate (ΨMP) to produce uracil (B121893) and ribose-5-phosphate. nih.govnih.govuniprot.orgelsevierpure.com This reaction is part of a two-step pathway for pseudouridine catabolism and allows the cell to recycle the components. nih.govnih.gov The reaction is reversible, and in vitro, the synthesis of ΨMP is favored. nih.gov

EnzymeEC NumberSubstrateProduct(s)Function
Pseudouridine 5'-monophosphate glycosylase (PUMY)4.2.1.70Pseudouridine 5'-monophosphate, H₂OUracil, Ribose-5-phosphatePseudouridine degradation

Deaminase/Reductase Activities

This category includes enzymes that catalyze deamination (removal of an amino group) and reduction reactions.

RibD in riboflavin (B1680620) biosynthesis:

The ribD gene encodes a bifunctional enzyme that is essential for the biosynthesis of riboflavin (vitamin B2). ebi.ac.uknih.gov This enzyme possesses both diaminohydroxyphosphoribosylaminopyrimidine deaminase and 5-amino-6-(5-phosphoribosylamino)uracil reductase activities. ebi.ac.ukuniprot.org In the riboflavin pathway, the substrate for the deaminase activity is 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, which is derived from GTP. uniprot.org The subsequent reductase activity acts on the product of the deamination. nih.gov The initial steps of the riboflavin synthesis pathway utilize ribulose-5-phosphate, an isomer of R5P, which is converted from R5P by ribose-5-phosphate isomerase. nih.gov The RibD enzyme itself acts on a downstream intermediate that retains the phosphoribosyl moiety derived from the initial steps. uniprot.orgnih.govoup.com

Gene ProductEnzymatic ActivitiesPathwayRole of R5P-derived moiety
RibDDiaminohydroxyphosphoribosylaminopyrimidine deaminase; 5-amino-6-(5-phosphoribosylamino)uracil reductaseRiboflavin (Vitamin B2) BiosynthesisThe phosphoribosyl group of the substrate is derived from the initial condensation involving ribulose-5-phosphate.

Other Identified Enzymatic Conversions (e.g., Pyruvate (B1213749) decarboxylase, Alpha-amino-acid esterase)

While direct enzymatic catalysis on this compound by pyruvate decarboxylase and alpha-amino-acid esterase is not extensively documented in primary metabolic pathways, the co-occurrence of these enzymes and the substrate in certain organisms suggests potential interactions. For instance, data from the Protein Data Bank for Acetobacter aceti indicates the presence of both pyruvate decarboxylase (EC 4.1.1.1) and alpha-amino-acid esterase (EC 3.1.1.43), alongside the ligand this compound (RP5) ebi.ac.uk. This implies that these enzymes operate in a metabolic environment where this phosphorylated sugar is available.

Pyruvate decarboxylase , a thiamine (B1217682) pyrophosphate (TPP) dependent enzyme, primarily catalyzes the decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. Its substrate specificity is generally directed towards alpha-keto acids.

Alpha-amino-acid esterase (EC 3.1.1.43) is a hydrolase that acts on ester linkages. Its substrate specificity typically involves alpha-amino acid esters, catalyzing their hydrolysis.

The functional relationship between these enzymes and this compound remains an area for further investigation. It is plausible that they may exhibit promiscuous or secondary activities towards this sugar phosphate under specific cellular conditions, or that their regulation is influenced by its presence.

Mechanistic Enzymology of this compound Processing Enzymes

The mechanistic details of enzymes that process phosphorylated ribose derivatives, such as ribose-5-phosphate isomerase and enzymes of the α-D-phosphohexomutase superfamily, provide a framework for understanding how this compound might be handled enzymatically.

Catalytic Mechanisms and Reaction Intermediates

Enzymes that act on sugar phosphates often employ sophisticated catalytic strategies to handle the charged and multifunctional substrate. A common mechanism involves the formation of a covalent enzyme-substrate intermediate or the use of general acid-base catalysis to facilitate the reaction.

For enzymes in the α-D-phosphohexomutase (PHM) superfamily , the reaction proceeds through a multi-step conversion that includes the formation of a bisphosphorylated sugar intermediate. nih.gov The catalytic cycle can be summarized as follows:

Binding of the phosphosugar to the active, phosphorylated enzyme.

Transfer of the enzyme's phosphoryl group to the substrate, creating a bis-phosphorylated sugar intermediate and a dephosphorylated enzyme. nih.gov

Reorientation of this intermediate within the active site. nih.gov

Transfer of a phosphoryl group from the sugar back to the catalytic serine residue, regenerating the phospho-enzyme and releasing the product. nih.gov

Ribose-5-phosphate isomerases (Rpi) , which interconvert ribose-5-phosphate and ribulose-5-phosphate, utilize a mechanism that involves a cis-enediol or cis-enediolate intermediate. This isomerization is thought to proceed via a proton transfer mechanism, facilitated by active site residues acting as catalytic acids and bases.

A proposed mechanism for some sugar isomerases involves the following key steps:

Ring Opening: A catalytic residue, often a histidine, facilitates the opening of the furanose ring of the substrate. scispace.com

Enolization: A glutamate (B1630785) or aspartate residue acts as a catalytic base to abstract a proton from C1, leading to the formation of an enediol intermediate. scispace.com This intermediate is stabilized by other active site features, such as the dipole of an alpha-helix or charged residues. scispace.com

Proton Transfer and Ring Closure: The same acidic residue then donates a proton to C2, and the ring is subsequently closed to form the product.

Enzyme ClassKey Mechanistic FeatureReaction Intermediate
α-D-PhosphohexomutasePhosphoryl transferBisphosphorylated sugar
Ribose-5-Phosphate IsomeraseProton transfercis-Enediol/Enediolate
Glucosamine-6-Phosphate SynthaseRing opening, enolizationEnediol intermediate

Cofactor Requirements and Roles in Catalysis

The catalytic activity of many enzymes that process sugar phosphates is dependent on the presence of specific cofactors, which can be either metal ions or organic molecules.

Metal Ions: Divalent metal cations, particularly Magnesium (Mg²⁺) , are frequently required. wikipedia.org Their roles are multifaceted and crucial for catalysis:

Substrate Binding and Orientation: Mg²⁺ can coordinate with the phosphate group of the substrate, helping to correctly position it within the active site for catalysis.

Stabilization of Charge: The positive charge of the metal ion can stabilize the negative charges of the phosphate group and of negatively charged reaction intermediates.

Lewis Acid Catalysis: The metal ion can act as a Lewis acid, polarizing bonds within the substrate to make them more susceptible to nucleophilic attack.

Organic Cofactors: For some enzymatic transformations involving sugar phosphates, organic cofactors like Thiamine Pyrophosphate (TPP) and Adenosine (B11128) Triphosphate (ATP) are essential.

Thiamine Pyrophosphate (TPP): As seen in pyruvate decarboxylase, TPP is crucial for the decarboxylation of α-keto acids. wikipedia.org

Adenosine Triphosphate (ATP): In kinase-catalyzed reactions, ATP serves as the donor of the phosphate group that is transferred to the sugar substrate. ucsd.edu The glycolysis pathway, for example, begins with the ATP-dependent phosphorylation of glucose by hexokinase. ucsd.edu

Enzyme/Enzyme FamilyRequired CofactorRole of Cofactor
α-D-Phosphohexomutase SuperfamilyMg²⁺Substrate binding, charge stabilization
RibokinaseATP, Mg²⁺Phosphate donor, charge stabilization
Pyruvate Dehydrogenase ComplexTPP, Lipoamide, FAD, NAD⁺, CoA, Mg²⁺Multiple roles in decarboxylation and acyl transfer wikipedia.org
Glucose-6-Phosphate DehydrogenaseNADP⁺ or NAD⁺Redox cofactor (electron acceptor) nih.govbiorxiv.org

Active Site Characterization and Residue Contributions

The active sites of enzymes that bind and process sugar phosphates are highly specialized environments, with specific amino acid residues playing critical roles in substrate recognition and catalysis.

Phosphate-Binding Site: A recurring feature is a well-defined phosphate-binding pocket. This site is typically rich in positively charged or polar amino acid residues that can interact favorably with the negatively charged phosphate group of the substrate.

Arginine (Arg): The guanidinium (B1211019) group of arginine is particularly effective at forming strong salt bridges with the phosphate moiety, anchoring the substrate in the active site. Studies on ribose-5-phosphate isomerase from Clostridium difficile show a direct interaction between Arg133 and the phosphate group of ribose-5-phosphate. researchgate.net

Lysine (B10760008) (Lys): The positively charged ε-amino group of lysine can also participate in binding the phosphate group.

Serine (Ser) and Threonine (Thr): The hydroxyl groups of these residues can form hydrogen bonds with the phosphate oxygens. researchgate.net

Sugar-Binding Site: The portion of the active site that interacts with the ribofuranose ring itself is shaped to provide stereospecificity.

Acidic Residues (Aspartate, Glutamate): These residues are often crucial for catalysis, acting as general acids or bases to facilitate proton transfers, as seen in the proposed mechanism for glucosamine-6-phosphate synthase where Glu488 is a key catalytic residue. scispace.com

Histidine (His): The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile catalytic residue, for instance, in the ring-opening step of some isomerases. scispace.com

Structural studies of enzymes like ADP-ribose-1''-monophosphatase have identified potential catalytic triads, such as Asn-Asp-His, within the active site that are poised for catalysis. nih.gov The precise arrangement of these and other residues ensures the high efficiency and specificity of these enzymes.

EnzymeKey Active Site Residue(s)Function
Ribose-5-Phosphate Isomerase (C. difficile)Arg133, Asp132Phosphate binding, catalysis
Glucosamine-6-Phosphate SynthaseHis504, Glu488, Lys603Ring opening, hydrogen transfer, intermediate stabilization
ADP-ribose-1''-monophosphataseAsn80, Asp90, His145Putative catalytic triad

Structural Biology of 5 O Phosphono Beta D Ribofuranose Ligand Complexes

Crystallographic Analyses of Enzyme-5-O-Phosphono-Beta-D-Ribofuranose Complexes

Crystallographic studies, particularly X-ray diffraction, have been instrumental in elucidating the three-dimensional structures of enzyme-5-O-Phosphono-Beta-D-Ribofuranose complexes at atomic resolution. These analyses reveal the precise binding modes, conformational changes, and key molecular interactions that govern substrate recognition and catalysis.

X-Ray Diffraction Studies of RibD-5-O-Phosphono-Beta-D-Ribofuranose Interactions

Detailed research findings on the X-ray diffraction studies of RibD-5-O-Phosphono-Beta-D-Ribofuranose interactions are not extensively available in the provided search results. Further research would be needed to elaborate on this specific complex.

Structural Insights from NUDT9-5-O-Phosphono-Beta-D-Ribofuranose Co-crystals

The crystal structure of human NUDT9, an ADP-ribose pyrophosphatase, in complex with its product, 5-O-Phosphono-Beta-D-Ribofuranose (also known as ribose-5-phosphate), has been determined, providing a snapshot of the enzyme's active site after catalysis. rcsb.org NUDT9 is a monomeric enzyme with two domains: an N-terminal domain with a novel fold and a C-terminal Nudix domain, which is the catalytic domain. rcsb.org The ligand, ribose-5-phosphate (B1218738), binds in a cleft situated between these two domains. rcsb.org This structural information, when compared with its bacterial homolog, has allowed for the modeling of the substrate complex, shedding light on the mechanism of substrate recognition and hydrolysis. rcsb.org

Structural Data for NUDT9-Ribose-5-Phosphate Complex
PDB ID 1QVJ rcsb.org
Organism Homo sapiens rcsb.org
Expression System Escherichia coli rcsb.org
Resolution Not Specified
Key Interacting Residues Not explicitly detailed in the search results.

Structural Elucidation of Transketolase-5-O-Phosphono-Beta-D-Ribofuranose Complexes

Specific structural data for Transketolase complexed with this compound was not found in the provided search results. While transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and utilizes ribose-5-phosphate as a substrate, detailed crystallographic information on this specific complex is not available within the search context.

KDO8P Synthase Structural Studies with this compound

The enzyme 3-deoxy-D-manno-2-octulosonate-8-phosphate synthase (KDO8PS) catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and arabinose 5-phosphate (A5P) to produce 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO8P). technion.ac.ilnih.gov While this compound is not the direct substrate, structural studies of KDO8PS from Escherichia coli in complex with various ligands, including the product KDO8P and a substrate analog, have provided significant insights into its active site and catalytic mechanism. technion.ac.ilnih.govnih.gov The active site is described as an irregular funnel with a positive electrostatic potential at the base of the PEP-binding sub-site, which attracts the negatively charged phosphate groups of its ligands. technion.ac.ilnih.gov Interestingly, crystallographic analysis revealed that the product KDO8P and a catalytically inactive analog of A5P bind in the PEP-binding sub-site rather than the expected A5P sub-site. technion.ac.ilnih.gov This observation, along with the structure of the apo-enzyme, has highlighted the role of His202 as a gate to the active site and supports the theory that the enzyme's catalytic efficiency relies heavily on the precise positioning of its substrates, explaining its catalytic irreversibility. technion.ac.ilnih.gov

Structural Data for E. coli KDO8P Synthase Complexes
PDB IDs 1PHW, 1Q3N, 1X6U nih.gov
Organism Escherichia coli nih.govnih.gov
Resolution 2.4 Å (for 1D9E, apo-enzyme) nih.gov
Key Features Funnel-shaped active site with positive electrostatic potential. technion.ac.ilnih.gov His202 acts as an active-site gate. technion.ac.ilnih.gov

EDS1-PAD4 Complex Interactions with this compound

In the realm of plant immunity, the Enhanced Disease Susceptibility 1 (EDS1) and Phytoalexin Deficient 4 (PAD4) proteins form a crucial heterodimeric complex. rcsb.orgbiorxiv.org Recent studies have identified this complex as a receptor for TIR-catalyzed small molecules, including 2’-(5’’-phosphoribosyl)-5’-adenosine monophosphate (pRib-AMP) and diphosphate (B83284) (pRib-ADP). rcsb.orgbiorxiv.org The this compound moiety is a key component of these signaling molecules. The binding of pRib-AMP or pRib-ADP to a pocket located between the EP domains of EDS1 and PAD4 induces a conformational change in the complex. biorxiv.org This allosteric activation promotes the interaction of the EDS1-PAD4 complex with downstream helper NLRs of the ADR1 family, thereby propagating the immune signal. rcsb.orgbiorxiv.org Mutations that disrupt the binding of these phosphoribosylated molecules have been shown to compromise the pathogen resistance mediated by the EDS1-PAD4 pathway. biorxiv.org

Structural Data for EDS1-PAD4-pRib-ADP Complex
PDB ID 7XEY rcsb.org
Organism Arabidopsis thaliana rcsb.org
Expression System Spodoptera frugiperda rcsb.org
Key Features Ligand binds in a pocket between the EDS1 and PAD4 EP domains, causing allosteric activation. rcsb.orgbiorxiv.org

Pdx1-5-O-Phosphono-Beta-D-Ribofuranose Complex Structural Insights

The protein Pdx1 is a crucial component of the pyridoxal (B1214274) 5'-phosphate (PLP) synthase complex, which is responsible for the biosynthesis of vitamin B6. In Arabidopsis thaliana, the crystal structure of Pdx1 has been solved in a complex that includes this compound and glycerol-3-phosphate (G3P). pdbj.org This structural information provides a glimpse into the binding of intermediates within the PLP synthase machinery. While detailed interaction data for the this compound within this specific Pdx1 complex is limited in the provided search results, the presence of this molecule in the crystal structure underscores its role as a precursor or intermediate in the vitamin B6 biosynthesis pathway. Further analysis of this structure is necessary to delineate the precise interactions and their functional implications.

Structural Data for Arabidopsis thaliana Pdx1 Complex
PDB ID 5LNW pdbj.orgpdbj.org
Organism Arabidopsis thaliana pdbj.orgpdbj.org
Descriptor Contains this compound, Glycerol, and Pyridoxal 5'-phosphate synthase subunit PDX1. pdbj.orgpdbj.org
Key Insights Suggests the role of this compound as an intermediate in the vitamin B6 biosynthesis pathway.

Pseudouridine (B1679824) 5'-Monophosphate Glycosylase-5-O-Phosphono-Beta-D-Ribofuranose Structures

Pseudouridine 5'-monophosphate glycosylase (PUMY) is an enzyme that catalyzes the cleavage of the C-C glycosidic bond in pseudouridine 5'-monophosphate (ΨMP), yielding uracil (B121893) and R5P. nih.govnih.gov This process is a key step in the degradation pathway of pseudouridine, a prevalent modified nucleoside in RNA. nih.govnih.gov

Crystal structures of Arabidopsis thaliana PUMY, particularly the K185A mutant, have been resolved in complex with R5P (PDB ID: 8K06). rcsb.orgpdbj.org These structures, determined by X-ray diffraction to a resolution of 1.84 Å, reveal the molecular basis for product binding. rcsb.org Structural analysis indicates that the binding mode of R5P differs from that of the substrate ΨMP, suggesting that the nucleobase portion of the substrate is the primary determinant for the initial binding orientation. nih.govnih.gov Key residues conserved in the PUMY family, such as Thr149 and Asn308, are crucial for recognizing the nucleobase of the substrate. nih.gov The binding of the product, R5P, is part of a catalytic cycle that involves a significant conformational change in the enzyme. nih.govnih.gov

Table 1: Crystallographic Data for PUMY-R5P Complex

PDB ID Enzyme Name Organism Ligand Resolution (Å) Method

Cryo-Electron Microscopy Studies of this compound-Bound Macromolecules (e.g., TRPM2 Chanzyme)

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel activated by oxidative stress. nih.govnih.gov Its activity is modulated by ADP-ribose (ADPR), which is hydrolyzed by the channel's own NUDT9-H domain into AMP and R5P. nih.govrcsb.org Cryo-electron microscopy (cryo-EM) has been instrumental in capturing structural snapshots of this process.

Studies on the TRPM2 chanzyme from Salpingoeca rosetta have provided high-resolution structures (e.g., PDB ID: 8SRG, 8SR7) of the channel in the presence of R5P, along with other ligands like magnesium and AMP. rcsb.orgrcsb.org These structures show that R5P is one of the final products of the enzymatic activity within the TRPM2 complex. The binding of ADPR to the NUDT9-H domain triggers tetramerization of this domain, which promotes channel opening. rcsb.orgrcsb.org Subsequent hydrolysis to AMP and R5P leads to a reduction in local ADPR concentration, inducing channel closure. rcsb.orgrcsb.org This reveals a self-regulatory mechanism where the product, R5P, is part of the "off" state of the channel complex. Time-resolved cryo-EM has captured the full catalytic and gating cycle, illustrating the intricate coupling between the enzyme module and the ion channel gate. rcsb.orgrcsb.org

Table 2: Cryo-EM Data for TRPM2-R5P Complex

PDB ID Macromolecule Organism Ligands Resolution (Å) Method
8SRG TRPM2 chanzyme Salpingoeca rosetta Mg²⁺, AMP, R5P 2.80 Cryo-EM

Protein Conformational Dynamics Upon this compound Binding

The binding of ligands like R5P can induce significant conformational changes in proteins, which are often essential for their function. These dynamics can range from local rearrangements in the active site to large-scale domain movements that regulate catalytic activity. frontiersin.orgnih.govnih.gov

Enzyme catalysis is a dynamic process where the binding of a substrate and the release of a product are often accompanied by structural rearrangements. frontiersin.orgnih.gov In the case of PUMY, the enzyme undergoes an open-to-close transition of its active site that is critical for catalysis. nih.govnih.gov This movement is mediated by two alpha-helices, α11 and α12, located near the active site. The distinct binding modes observed for the substrate (ΨMP) versus the product (R5P) highlight how different ligands can stabilize different conformational states of the enzyme during the catalytic cycle. nih.govnih.gov

Similarly, studies on 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS) using hydrogen-deuterium exchange mass spectrometry show that ligand binding induces conformational changes critical for its mechanism. The binding of substrates and intermediates shifts the enzyme between open and closed conformations, which is essential for stabilizing reaction intermediates and facilitating product release. nih.gov

Allosteric regulation occurs when the binding of a ligand to one site on a protein affects the protein's activity at a different site. rcsb.org Phosphoribosyl pyrophosphate (PRPP) synthetase (PRPS) is a key enzyme in nucleotide biosynthesis that is subject to complex allosteric regulation. rcsb.orgpdbj.org Cryo-EM structures of E. coli PRPS filaments bound to ADP and R5P (PDB ID: 7XMU) have revealed a noncanonical allosteric binding site for AMP/ADP. rcsb.orgpdbj.org The binding of ligands to this site stabilizes a regulatory flexible loop, which in turn controls the binding of the substrate ATP and the allosteric inhibitor. rcsb.org The formation of PRPS into filaments is itself a form of regulation modulated by ligand binding, creating an additional layer of metabolic control. rcsb.orgpdbj.org

Another example is ATP phosphoribosyltransferase (ATPPRT), which is allosterically inhibited by histidine. rcsb.org The crystal structure of this enzyme in complex with histidine and the substrate analog 5-phosphoribosyl-1-pyrophosphate (PRPP), a derivative of R5P, shows how inhibitor binding to one domain triggers conformational changes that are transmitted to the catalytic domain to shut down activity. rcsb.org

Comparative Structural Analysis of this compound Binding Sites

The binding site for R5P, while often involving a conserved phosphate-binding motif, shows significant variation across different enzyme families, reflecting their distinct functions.

PUMY : In Arabidopsis thaliana PUMY, the binding of R5P involves interactions that accommodate the ribose and phosphate moieties after the uracil base has been cleaved. The binding mode suggests that the phosphate group itself does not dictate the initial substrate binding pose. nih.govnih.gov

NUDT9 (TRPM2 domain) : In the human NUDT9 enzyme, which is homologous to the catalytic domain of TRPM2, R5P binds in a cleft between the N-terminal and C-terminal Nudix domains. rcsb.org The binding interactions in this cleft are crucial for positioning the product after ADPR hydrolysis. rcsb.org

RibD : The bifunctional enzyme RibD from E. coli has a reductase domain with a structure similar to dihydrofolate reductase. rcsb.org The crystal structure with R5P bound (PDB ID: 2OBC) shows the ligand acting as a substrate analog. The binding site is designed to accommodate the ribose-phosphate moiety for a subsequent reduction reaction. rcsb.org

Table 3: Comparison of R5P Binding Site Features

Protein PDB ID Function Key Binding Site Features
PUMY 8K06 Product of ΨMP degradation Pocket accommodates product after base cleavage; binding mode differs from substrate. nih.govrcsb.org
NUDT9 1QVJ Product of ADPR hydrolysis Located in a cleft between N- and C-terminal domains. rcsb.org
RibD 2OBC Substrate analog binding Site within the reductase domain, positioned for a subsequent chemical step. rcsb.org

Advanced Analytical Techniques for 5 O Phosphono Beta D Ribofuranose Research

Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for isolating 5-O-phosphono-beta-D-ribofuranose from intricate biological samples, thereby facilitating its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. In a study investigating the metabolic profile of Garcinia xanthochymus fruit and seed extracts, a Reverse-Phase HPLC (RP-HPLC) method was developed. derpharmachemica.com The system utilized a C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. derpharmachemica.com This methodology allowed for the successful separation of numerous compounds, including the tentative identification of this compound. derpharmachemica.com

Similarly, in research focused on enhancing riboflavin (B1680620) production in Bacillus subtilis, HPLC was employed to analyze purine (B94841) compounds. nih.govfrontiersin.org The method involved a mobile phase of potassium dihydrogen phosphate (B84403), acetonitrile, and tetrabutylammonium (B224687) hydrogensulfate (TBAHS) with a gradient elution. nih.gov This approach enabled the measurement of various purine-related metabolites, which is crucial for understanding the metabolic impact of genetic modifications on pathways involving this compound. nih.govresearchgate.net

ParameterHPLC Method for Garcinia xanthochymus Analysis derpharmachemica.comHPLC Method for Bacillus subtilis Analysis nih.gov
Column Phenomenex Gemini C18 (100 mm x 4.6 mm, 3 µm)Not specified
Mobile Phase A 0.1% formic acid in water20 mM potassium dihydrogen phosphate, 2.5% acetonitrile, 5 mM TBAHS
Mobile Phase B 0.1% formic acid in acetonitrile200 mM potassium dihydrogen phosphate, 10% acetonitrile
Flow Rate 0.5 ml/minNot specified
Temperature Column: 40°C, Autosampler: 10°CNot specified
Detection ESI-Q-TOF-MSUV detector

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, providing high sensitivity and specificity.

Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS)

The coupling of HPLC with Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) offers a powerful platform for the analysis of complex mixtures. In the study of Garcinia xanthochymus extracts, RP-HPLC–ESI-Q-TOF-MS was instrumental in the tentative identification of this compound. derpharmachemica.comresearchgate.net The high-resolution mass data obtained from the TOF analyzer allowed for the determination of the elemental composition of the detected ions with high accuracy. derpharmachemica.com

Isotope Distribution Analysis for Metabolite Identification

Isotope distribution analysis is a key feature of high-resolution mass spectrometry that aids in the confident identification of metabolites. By comparing the experimentally observed isotopic pattern of an ion with the theoretical pattern calculated from its proposed elemental composition, researchers can significantly increase the certainty of their identifications. In the analysis of Garcinia xanthochymus extracts, the characterization of compounds, including the tentative identification of this compound, was supported by analyzing the isotope distribution using Waters Progenesis QI Data analysis software. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. nih.goviosrjournals.org While specific NMR data for this compound is not detailed in the provided context, the general application of NMR in carbohydrate research is well-established. iosrjournals.orgufrgs.br Techniques such as 1H NMR and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. iosrjournals.orgufrgs.br This information is crucial for unequivocally confirming the structure of this compound and distinguishing it from its isomers. ufrgs.br

Integration of Omics Technologies for Metabolomics Profiling

The study of this compound is often situated within the broader context of metabolomics, which aims to provide a global snapshot of all small-molecule metabolites in a biological system. nih.govnih.gov The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a more comprehensive understanding of cellular processes. nih.gov

Metabolomics platforms frequently combine advanced analytical techniques like HPLC-MS and NMR with sophisticated data analysis methods. derpharmachemica.comnih.gov For instance, in the study of Garcinia xanthochymus, the metabolite profiling using RP-HPLC–ESI-Q-TOF-MS was a key component of a metabolomics approach to characterize the phytochemical composition of the plant extracts. derpharmachemica.com Similarly, research into riboflavin production in B. subtilis utilized HPLC and qRT-PCR to connect changes in the purine metabolome, which includes precursors like this compound, with genetic modifications. researchgate.net This integrated approach is essential for understanding the complex interplay between genes, proteins, and metabolites in biological systems. nih.gov

Computational and Systems Biology Investigations of 5 O Phosphono Beta D Ribofuranose

Molecular Modeling and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the intricate interactions between 5-O-phosphono-beta-D-ribofuranose and its binding enzymes at an atomic level. These computational techniques allow researchers to explore the conformational changes, binding affinities, and catalytic mechanisms of enzyme-ligand complexes.

A notable example is the investigation of the pseudouridine (B1679824) 5'-monophosphate glycosylase (PUMY) from the model plant Arabidopsis thaliana. rcsb.org Crystallographic studies of a mutant PUMY in complex with this compound (PDB ID: 8K06) have revealed the specific binding mode of the ligand. rcsb.org These structural data serve as the foundation for MD simulations, which can elucidate the dynamic behavior of the enzyme's active site. Simulations can demonstrate how the open-to-close transition of the active site, mediated by two key α-helices, is crucial for catalysis. rcsb.org They can also highlight the roles of specific amino acid residues, such as Thr149 and Asn308, in recognizing and positioning the substrate for the cleavage of its C-C glycosidic bond. rcsb.org

Table 1: Examples of Protein Data Bank (PDB) Entries Featuring this compound (Ligand ID: R5P) Interactions

PDB IDEnzyme NameOrganismResolution (Å)
8K06 Pseudouridine 5'-monophosphate glycosylase K185A mutantArabidopsis thaliana1.84
8SR7 TRPM2 chanzymeSalpingoeca rosetta1.97
5LNW Pyridoxal (B1214274) 5'-phosphate synthase subunit PDX1.3Arabidopsis thaliana---
1OGE Ribose-5-phosphate (B1218738) isomeraseThermus thermophilus2.00

This table is interactive. You can sort the columns by clicking on the headers.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a framework for investigating the electronic structure and reactivity of molecules, offering profound insights into enzymatic reaction mechanisms. rsc.orgmdpi.com These methods can be used to map entire reaction pathways, calculate the energies of transition states and intermediates, and understand the intricate details of bond-forming and bond-breaking events. rsc.org

While specific QC studies focused solely on this compound are not extensively documented in isolation, the principles are widely applied to the enzymes that process it. For instance, in the reaction catalyzed by PUMY, QC calculations could be employed to model the cleavage of the C-C glycosidic bond in the substrate, pseudouridine 5'-monophosphate, which yields this compound as a product. rcsb.org Such calculations could detail the electronic rearrangements and energy barriers involved, clarifying the catalytic role of active site residues and the mechanism of proton transfer. Similarly, for enzymes like ribose-5-phosphate isomerase, which interconverts R5P and ribulose-5-phosphate, QC methods can elucidate the stereochemical effects and the energetics of the enediol intermediate mechanism. ecmdb.ca

Metabolic Network Reconstruction and Flux Analysis

To understand the systemic role of this compound, it must be viewed within the context of the entire cellular metabolic network. Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive, mathematically structured model. nih.govplos.org These genome-scale metabolic models (GEMs) provide a holistic view of an organism's metabolic capabilities. plos.org

Constraint-Based Reconstruction and Analysis (COBRA) methods are used to simulate and analyze these complex networks. frontiersin.org Among the most prominent of these is Flux Balance Analysis (FBA), a mathematical approach that calculates the flow of metabolites (fluxes) through all the reactions in the network. plos.orgnih.gov FBA operates on the assumption of a steady state, where the production and consumption of each internal metabolite are balanced, and it typically optimizes for a specific biological objective, such as the maximization of biomass production. plos.org By applying constraints based on known biochemical and genomic data, FBA can predict metabolic states, gene essentiality, and the effects of environmental or genetic perturbations on the system. frontiersin.orgnih.gov

The application of these computational approaches in model organisms like Arabidopsis thaliana has been particularly insightful. For example, a project utilizing the KBase platform aimed to resolve a metabolic mystery in plant metabolism involving this compound. kbase.us The process involved building a functional, compartmentalized metabolic model of Arabidopsis. kbase.us Subsequently, FBA was run on this model to predict and visualize the metabolic fluxes, including those through pathways involving R5P, such as the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis. kbase.us Such analyses can reveal "gap-filled" reactions, where an enzymatic function is predicted to be necessary for the model to work but the corresponding gene has not been identified, thereby guiding future experimental research. kbase.us

Bioinformatics and Proteomics Approaches for Enzyme Identification

Identifying the full complement of enzymes that interact with this compound is a key challenge in biochemistry. Chemical proteomics and bioinformatics are indispensable tools for this purpose, enabling the discovery of novel protein binding partners and the functional annotation of unknown proteins. rsc.orgrsc.org

A fundamental bioinformatics approach for predicting protein function is based on sequence homology. frontiersin.org Tools like BLAST are used to compare a query protein sequence against vast databases of known proteins. frontiersin.org If a protein of unknown function shows significant sequence similarity to a known ribose-5-phosphate isomerase, for example, it is inferred that the unknown protein likely performs the same or a similar function.

Protein domain analysis provides a more refined level of functional inference. ebi.ac.uk Domains are conserved, structurally and functionally distinct units within a protein. ebi.ac.uk Many enzymes that bind nucleotides or their derivatives, including this compound, contain characteristic domains. The Rossmann fold is a classic example; it is an ancient and widespread α/β/α sandwich structure found in a vast number of enzymes that bind nucleotide cofactors like NAD(P) or FAD. nih.govelifesciences.org Identifying a Rossmann-like domain within a protein sequence is a strong indicator that it may bind a nucleotide-based ligand. nih.gov Therefore, searching proteomes for proteins containing such domains is a powerful strategy for identifying candidate enzymes that utilize this compound or related phosphorylated sugars. This approach helps to narrow down the list of potential targets for further experimental validation.

Identification of Novel this compound-Interacting Proteins

The identification of proteins that interact with specific metabolites is a cornerstone of systems biology, providing critical insights into cellular function, metabolic regulation, and the discovery of new therapeutic targets. This compound, an isomer of the central metabolite ribose 5-phosphate, is part of a complex network of biochemical pathways. Elucidating its protein interactome is essential for understanding its biological roles. Computational and systems biology approaches have become indispensable in this endeavor, offering powerful tools to predict and identify novel metabolite-protein interactions on a large scale.

These in silico methods leverage vast datasets from genomics, proteomics, and structural biology to generate testable hypotheses about protein function and ligand binding. Methodologies such as metabolic network reconstruction, analysis of domain-mediated interactions, and molecular docking simulations are at the forefront of identifying potential protein partners for metabolites like this compound.

One significant finding in the study of plant metabolism utilized the Department of Energy's Systems Biology Knowledgebase (KBase), an integrated platform for computational systems biology. kbase.us Within this framework, an analysis of metabolic pathways identified a potential interaction between this compound and the Riboflavin (B1680620) biosynthesis protein RibD in Bacillus subtilis. kbase.us This discovery was part of a broader effort to resolve uncharacterized functions in plant and microbial metabolism by integrating genomic data with metabolic models. kbase.us

While direct computational evidence for other proteins interacting with the beta anomer is limited, studies on the closely related alpha anomer, 5-O-Phosphono-alpha-D-Ribofuranose, highlight the power of these computational methods. For instance, a systems-level analysis of domain-mediated interactions (DMIs) revealed a statistically significant association between proteins containing a Transketolase_N domain and 5-O-phosphono-α-d-ribofuranose. nih.gov This approach identifies functional protein subfamilies based on their interaction patterns, suggesting that proteins with this specific domain are potential binders of the metabolite. nih.gov

Furthermore, molecular docking studies have been employed to screen libraries of transcription factors against various effector molecules. In one such study, 5-O-Phosphono-alpha-D-Ribofuranose was identified as a natural ligand for the E. coli transcription factor LsrR, based on its presence in the protein's crystal structure (PDB ID: 4L51). nih.gov This type of analysis is crucial for understanding how small molecules can regulate gene expression by interacting with transcription factors. nih.gov

These examples, while largely focused on the alpha anomer, demonstrate the utility of computational and systems biology in mapping the protein-metabolite interactome. The application of these diverse computational strategies provides a robust framework for the high-throughput identification of novel protein interactions, paving the way for experimental validation and a deeper understanding of the biological functions of metabolites such as this compound.

Research Findings on 5-O-Phosphono-D-Ribofuranose Interacting Proteins

The following table summarizes the key findings from computational and systems biology investigations into proteins that interact with 5-O-Phosphono-D-Ribofuranose anomers.

Interacting Protein/DomainCompound AnomerOrganism/SystemIdentification Method
Riboflavin biosynthesis protein RibDBetaBacillus subtilisMetabolic Network Analysis (KBase) kbase.us
Proteins with Transketolase_N domainAlphaGeneralDomain-Mediated Interaction (DMI) Analysis nih.gov
LsrR (Transcription Factor)AlphaEscherichia coliMolecular Docking / Structural Analysis nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-O-Phosphono-Beta-D-Ribofuranose, and how can purity be optimized during purification?

  • Methodological Answer : Synthesis typically involves phosphorylation of ribose derivatives using phosphoryl chloride (POCl₃) in anhydrous pyridine at 0–4°C. Post-reaction neutralization with ammonium hydroxide and subsequent purification via silica gel chromatography (eluent: CHCl₃/MeOH 9:1 v/v) removes acetylated byproducts. Recrystallization in ethanol/water (1:3 v/v) yields >95% purity, verified by TLC (Rf = 0.3) and elemental analysis (C, H, P within ±0.3% theoretical) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer : ¹H NMR (400 MHz, D₂O) identifies β-anomeric protons (δ 4.85 ppm, J = 3.5 Hz) and ribose ring protons (δ 3.7–4.2 ppm). ³¹P NMR (162 MHz) confirms the phosphonate group (δ +1.2 ppm). High-resolution mass spectrometry (HRMS) in negative ion mode detects [M-H]⁻ at m/z 256.02 (calculated 256.0184, error <3 ppm). Elemental analysis further validates stoichiometry (C₅H₁₁O₈P) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different studies?

  • Methodological Answer : Standardize solubility assays using phosphate-buffered saline (PBS, pH 7.4) at 25°C with nephelometric quantification. Investigate polymorphic forms via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). For example, discrepancies in aqueous solubility (reported 12–45 mg/mL) may arise from undetected hydrate formation, requiring controlled lyophilization protocols .

Q. What experimental strategies validate the proposed in vitro enzymatic activity of this compound when conflicting in vivo data exists?

  • Methodological Answer : Conduct parallel assays using isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with ribokinase under physiological ion concentrations (150 mM KCl, 5 mM Mg²⁺). Compare results with ³²P-radiolabeled tracer studies in E. coli cultures to assess metabolic incorporation rates. Discrepancies may stem from membrane transport limitations or competing pathways .

Q. How should researchers design studies investigating this compound's role in nucleotide biosynthesis using methodological frameworks like PICOT?

  • Methodological Answer : Apply the PICOT framework:

  • Population : E. coli ΔribD mutants (defective in riboflavin biosynthesis).
  • Intervention : Supplementation with this compound (0.1–1.0 mM).
  • Comparison : Wild-type strains and untreated mutants.
  • Outcome : ATP levels quantified via luciferase assay at 24h intervals.
  • Time : 72h growth cycles. This structure ensures hypothesis-driven variables and reproducibility .

Q. What systematic approaches ensure comprehensive literature reviews when analyzing this compound's biochemical pathways?

  • Methodological Answer : Use Boolean search strings in PubMed/SciFinder:

  • ("this compound" OR "C5H11O8P") AND ("biosynthesis" OR "kinetics").
    Filter studies with ≥3 biological replicates and explicit statistical methods (e.g., ANOVA). Exclude non-peer-reviewed sources. Cross-reference synthesis protocols with to assess methodological consistency .

Methodological Notes

  • Data Contradiction Analysis : When encountering conflicting NMR assignments (e.g., anomeric proton shifts), re-run spectra in deuterated DMSO to resolve hydrogen-bonding ambiguities .
  • Ethical Considerations : Adhere to institutional guidelines for handling phosphorylated intermediates, including waste disposal protocols for phosphoryl chloride derivatives .

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